molecular formula C9H13Cl B14616813 1-Chloro-1-(prop-1-yn-1-yl)cyclohexane CAS No. 60820-36-2

1-Chloro-1-(prop-1-yn-1-yl)cyclohexane

Cat. No.: B14616813
CAS No.: 60820-36-2
M. Wt: 156.65 g/mol
InChI Key: VENOCDIKVIWVFP-UHFFFAOYSA-N
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Description

1-Chloro-1-(prop-1-yn-1-yl)cyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a chlorine atom and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(prop-1-yn-1-yl)cyclohexane typically involves the chlorination of 1-(prop-1-yn-1-yl)cyclohexane. This can be achieved through the reaction of cyclohexane with propyne in the presence of a catalyst, followed by chlorination using chlorine gas under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(prop-1-yn-1-yl)cyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Addition: Hydrogen bromide (HBr) in the presence of a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Substitution: 1-(prop-1-yn-1-yl)cyclohexanol.

    Addition: 1-Bromo-1-(prop-1-yn-1-yl)cyclohexane.

    Oxidation: 1-(prop-1-yn-1-yl)cyclohexanone or 1-(prop-1-yn-1-yl)cyclohexanoic acid.

Scientific Research Applications

1-Chloro-1-(prop-1-yn-1-yl)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(prop-1-yn-1-yl)cyclohexane involves its interaction with various molecular targets. The chlorine atom and propynyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(prop-1-yn-1-yl)cyclohexane is unique due to the presence of both a chlorine atom and a propynyl group on the cyclohexane ring

Properties

CAS No.

60820-36-2

Molecular Formula

C9H13Cl

Molecular Weight

156.65 g/mol

IUPAC Name

1-chloro-1-prop-1-ynylcyclohexane

InChI

InChI=1S/C9H13Cl/c1-2-6-9(10)7-4-3-5-8-9/h3-5,7-8H2,1H3

InChI Key

VENOCDIKVIWVFP-UHFFFAOYSA-N

Canonical SMILES

CC#CC1(CCCCC1)Cl

Origin of Product

United States

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